molecular formula C₆₃H₉₃D₅O₆ B1156396 Triarachidonin-d5

Triarachidonin-d5

Cat. No.: B1156396
M. Wt: 956.48
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Lipids in Contemporary Biological Investigations

The application of deuterated lipids has revolutionized the study of lipid metabolism and its role in health and disease. mdpi.com In contemporary biological investigations, these labeled compounds serve as powerful tracers to elucidate the dynamics of lipid turnover, transport, and signaling. mdpi.comisotope.com By introducing a deuterated lipid into a biological system, scientists can follow its journey, identifying the enzymes and pathways that act upon it and quantifying the rates of these processes. bioscientifica.com This approach has been instrumental in understanding dysfunctions in lipid metabolism that contribute to a variety of diseases, including atherosclerosis and type 2 diabetes. isotope.com

Furthermore, deuterated lipids are crucial in techniques like neutron scattering, which is used to study the structure and dynamics of cell membranes. ill.eunih.gov The difference in neutron scattering length between hydrogen and deuterium (B1214612) provides a powerful contrast, allowing researchers to visualize specific components of lipid bilayers. ill.euresearchgate.net This has been particularly valuable in understanding the organization and function of complex biological membranes. ill.euiucr.org

Significance of Triacylglycerols within Cellular and Organismal Lipidomes

Triacylglycerols (TAGs), also known as triglycerides, are a major class of lipids that play a central role in cellular and organismal energy homeostasis. caymanchem.comcreative-proteomics.comcreative-proteomics.com Their primary function is the storage of fatty acids, which can be mobilized to provide energy during periods of fasting or increased metabolic demand. caymanchem.com TAGs are synthesized in various tissues, with the liver and adipose tissue being the most prominent, and are stored in specialized organelles called lipid droplets. caymanchem.comcreative-proteomics.com

Beyond their role in energy storage, TAGs are involved in a variety of other biological processes. They are essential for the transport of dietary fats and are integral components of lipoproteins, which shuttle lipids through the bloodstream. creative-proteomics.com Recent research has also highlighted the protective role of TAGs, particularly those containing polyunsaturated fatty acids (PUFA-TAGs), in mitigating cellular stress. nih.gov Under conditions of oxidative stress, the synthesis and storage of PUFA-TAGs in lipid droplets can sequester potentially harmful fatty acids, protecting cellular membranes from damage. nih.gov Additionally, TAGs serve as a source of essential fatty acids and can act as signaling molecules, influencing metabolic and immune responses. creative-proteomics.com

Rationale for the Strategic Application of Triarachidonin-d5 in Mechanistic Studies

This compound is a deuterated form of triarachidonin, a triacylglycerol composed of a glycerol (B35011) backbone esterified with three molecules of arachidonic acid. Arachidonic acid is a biologically significant omega-6 polyunsaturated fatty acid that is a precursor to a wide array of signaling molecules known as eicosanoids, which are involved in inflammation and other physiological processes. mdpi.comnih.gov The strategic placement of five deuterium atoms on the glycerol backbone of Triarachidonin creates a stable isotope-labeled internal standard that is ideal for mass spectrometry-based lipidomics. nih.govlipidmaps.org

The use of this compound is particularly advantageous for several reasons. Firstly, as an internal standard, it allows for the accurate quantification of endogenous triacylglycerol species. nih.gov By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. Secondly, the use of a deuterated standard, as opposed to one labeled with a more common isotope like carbon-13, can help to avoid spectral overlap with naturally occurring isotopes, simplifying data analysis. Finally, by tracing the metabolism of the arachidonic acid moieties released from this compound, researchers can gain insights into the complex pathways of eicosanoid synthesis and their role in both health and disease. mdpi.combiorxiv.org This makes this compound a powerful tool for investigating the mechanistic details of lipid metabolism and signaling.

Interactive Data Tables

Table 1: Chemical Properties of Triarachidonin

PropertyValue
Alternate Names Tri-5(Z),8(Z),11(Z),14(Z)-Eicosatetraenonin
CAS Number 23314-57-0
Molecular Formula C₆₃H₉₈O₆
Molecular Weight 951.45 g/mol
Physical State Liquid
Purity >99%
Storage Freezer

This data is compiled from sources larodan.com and scbt.com.

Table 2: Related Deuterated Compounds in Lipid Research

CompoundApplication
Deuterated Arachidonic Acid Internal standard for mass spectrometry, studies of eicosanoid metabolism. caymanchem.com
d5-Tripalmitin Labeled triacylglycerol for mass spectrometry analysis. pitt.edu
d5-Diacylglycerol (DAG) mixture Deuterium-labeled internal standards for quantitative analysis of DAG molecular species. lipidmaps.org

Properties

Molecular Formula

C₆₃H₉₃D₅O₆

Molecular Weight

956.48

Synonyms

(5Z,5’Z,5’’Z,8Z,8’Z,8’’Z,11Z,11’Z,11’’Z,14Z,14’Z,14’’Z)-5,8,11,14-Eicosatetraenoic Acid 1,2,3-Propanetriyl Ester-d5;  (all-Z)-5,8,11,14-Eicosatetraenoic Acid 1,2,3-Propanetriyl Ester-d5;  Optimar (glyceride)-d5;  Triglyceride AdAdAd-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Triarachidonin D5

Approaches to Deuterium (B1214612) Incorporation in Polyunsaturated Triacylglycerols

The introduction of deuterium into polyunsaturated fatty acids (PUFAs), the building blocks of triacylglycerols like Triarachidonin, can be achieved through several strategic approaches. A primary method involves the use of deuterated water (D₂O) as the deuterium source in conjunction with a metal catalyst. This method facilitates hydrogen-deuterium (H/D) exchange at specific positions on the fatty acid carbon chain.

Another significant approach is the de novo chemical synthesis using isotopically labeled building blocks. acanthusresearch.com This bottom-up strategy allows for precise control over the location and number of deuterium atoms incorporated into the final molecule. For polyunsaturated fatty acids like arachidonic acid, deuteration is often targeted at the bis-allylic positions, which are particularly susceptible to oxidation. ictt.byretrotope.com This site-specific deuteration can significantly slow down lipid peroxidation processes due to the kinetic isotope effect, a phenomenon where the heavier deuterium-carbon bond is stronger and less easily broken than a hydrogen-carbon bond. mdpi.com

Furthermore, biosynthetic approaches can be employed where organisms are cultured in media enriched with deuterated precursors. For instance, feeding organisms a diet containing deuterated linoleic acid can lead to its in vivo conversion into deuterated arachidonic acid. mdpi.com However, for the specific production of Triarachidonin-d5 with a defined isotopic labeling pattern, chemical synthesis offers the most precise control.

Chemical Synthesis Pathways for this compound Production

The chemical synthesis of this compound is a multi-step process that hinges on two key stages: the synthesis of deuterated arachidonic acid and its subsequent esterification to a glycerol (B35011) backbone.

Synthesis of Deuterated Arachidonic Acid (Arachidonic Acid-d5):

The synthesis of arachidonic acid with deuterium labels at specific positions, such as the C-5, C-6, C-8, C-9, and C-11 positions to create a "d5" variant, requires a sophisticated organic synthesis strategy. A common approach involves the use of Wittig chemistry, where a phosphonium (B103445) ylide is reacted with an aldehyde to form an alkene. By using deuterated building blocks in these reactions, deuterium can be precisely incorporated. For example, a deuterated phosphonium salt can be reacted with a corresponding aldehyde fragment of the arachidonic acid backbone to introduce deuterium at the desired locations. nih.gov The synthesis often involves a divergent scheme, allowing for the creation of various isotopologues from a common intermediate. acs.org

An alternative catalytic method involves the direct H/D exchange on a non-deuterated arachidonic acid ester using a suitable catalyst, followed by hydrolysis to the free fatty acid. mdpi.com However, for precise labeling, multi-step organic synthesis is generally preferred.

Esterification to form this compound:

Once the deuterated arachidonic acid (arachidonic acid-d5) has been synthesized and purified, it is esterified to the three hydroxyl groups of a glycerol molecule. This can be achieved through several esterification methods. A common laboratory-scale method involves the activation of the carboxylic acid group of arachidonic acid-d5, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with glycerol.

A more direct approach involves the reaction of three equivalents of arachidonic acid-d5 with one equivalent of glycerol in the presence of a catalyst, such as an acid or a base, to drive the esterification reaction. The reaction is typically carried out under inert conditions to prevent oxidation of the polyunsaturated fatty acid chains. Purification of the final product, this compound, is crucial and is often achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to separate the desired triacylglycerol from any unreacted starting materials or byproducts like diacylglycerols and monoacylglycerols.

Verification of Isotopic Enrichment and Positional Specificity for Research Utility

To ensure the utility of this compound as a tracer or internal standard in research, its isotopic enrichment and the specific positions of the deuterium atoms must be rigorously verified. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and the extent of isotopic labeling. For this compound, the mass spectrum will show a molecular ion peak that is shifted by +5 mass units compared to the unlabeled Triarachidonin, confirming the incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation analysis within the mass spectrometer (tandem MS or MS/MS) can help to confirm the location of the deuterium labels. The fragmentation of triacylglycerols typically involves the neutral loss of the fatty acid chains. nih.gov By analyzing the masses of the resulting fragment ions, it is possible to deduce which fatty acid chains contain the deuterium labels.

Illustrative Mass Spectrometry Data for this compound Verification:

Ion Expected m/z (Unlabeled) Expected m/z (this compound) Information Gained
[M+H]⁺ 875.7 880.7 Confirms incorporation of 5 deuterium atoms

Note: The exact m/z values may vary slightly depending on the ionization method and adducts formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the structure of the molecule and the specific sites of deuteration.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. This provides direct evidence of deuterium substitution.

²H NMR spectroscopy directly detects the deuterium nuclei. The spectrum will show signals at chemical shifts characteristic of the deuterated positions, confirming their location within the arachidonic acid chains. The integration of these signals can be used to quantify the level of deuterium incorporation at each site. For triacylglycerols, the signals for the glycerol backbone protons and the various protons along the fatty acid chains are well-defined, allowing for a comprehensive structural analysis. sciforum.netnih.govresearchgate.netresearchgate.net

Illustrative ¹H NMR Chemical Shift Comparison:

Proton Position Expected ¹H Chemical Shift (ppm) in Unlabeled Triarachidonin Expected Observation in this compound
Glycerol Backbone (CH₂) ~4.1-4.3 Signals present
Glycerol Backbone (CH) ~5.2 Signal present
Bis-allylic Protons ~2.8 Signals significantly reduced or absent if deuterated
Vinylic Protons ~5.3-5.4 Signals present

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring high isotopic fidelity and positional specificity, which are paramount for its application in scientific research.

Advanced Analytical Techniques for Triarachidonin D5 Profiling and Quantification

Mass Spectrometry-Based Lipidomics for Deuterated Triacylglycerols

Mass spectrometry has become a central analytical tool in lipidomics, the large-scale study of lipids in biological systems. nih.gov For deuterated triacylglycerols such as Triarachidonin-d5, mass spectrometry offers unparalleled capabilities for detailed structural characterization and quantification. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This method is highly effective for analyzing complex mixtures, such as lipid extracts from biological samples. ub.edu In the context of this compound, LC-MS allows for its separation from other endogenous lipids prior to detection by the mass spectrometer, which helps to reduce ion suppression and improve quantification accuracy. thermofisher.com

The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity. nih.gov For triacylglycerols, a common approach involves using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the ammonium (B1175870) adduct of this compound, [M+NH₄]⁺) is selected and fragmented, and a specific product ion is monitored. lcms.cz This technique provides high sensitivity and specificity for quantification. lcms.cz The separation power of LC is particularly useful for resolving isomeric triacylglycerols, which have the same mass but different fatty acid compositions or arrangements on the glycerol (B35011) backbone. thermofisher.com

Table 1: LC-MS Parameters for Triacylglycerol Analysis

Parameter Description Relevance for this compound
Chromatography Reversed-phase liquid chromatography is commonly used for separating triacylglycerols based on their hydrophobicity. nih.gov Separates this compound from other triacylglycerol species.
Ionization Source Electrospray ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules like triacylglycerols. mdpi.comub.edu Generates intact molecular ions of this compound for mass analysis.
Mass Analyzer Triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are frequently used. nih.govaocs.org Enables sensitive and specific detection and quantification.

| Scan Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for targeted quantification. Full scan for profiling. lcms.cznih.gov | Allows for either highly specific quantification or broader profiling of lipids. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acyl Chain Analysis Derived from this compound

While LC-MS is ideal for analyzing the intact this compound molecule, gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing its constituent fatty acyl chains. nih.gov This requires a derivatization step to convert the non-volatile fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs). nih.govmdpi.com

For the analysis of the arachidonic acid-d5 derived from this compound, the sample would first be hydrolyzed to release the fatty acids. These would then be derivatized and analyzed by GC-MS. nih.gov The mass spectrometer can then identify and quantify the deuterated arachidonic acid, confirming its origin from the administered this compound. GC-MS offers excellent chromatographic resolution, allowing for the separation of different fatty acid isomers. nih.gov Negative chemical ionization (NCI) is often used to enhance sensitivity for detecting fatty acids derivatized with electron-capturing groups. lipidmaps.org

Table 2: GC-MS Workflow for Fatty Acyl Chain Analysis

Step Description Purpose
1. Hydrolysis Cleavage of ester bonds in this compound to release free fatty acids. To isolate the arachidonic acid-d5 moieties.
2. Derivatization Conversion of fatty acids to volatile esters (e.g., FAMEs or pentafluorobenzyl esters). nih.govlipidmaps.org To make the fatty acids suitable for GC analysis.
3. GC Separation Separation of the derivatized fatty acids based on their boiling points and polarity on a capillary column. nih.gov To resolve different fatty acids from each other.

| 4. MS Detection | Ionization and mass analysis of the eluted fatty acid derivatives for identification and quantification. nih.gov | To detect and quantify the deuterated arachidonic acid. |

Direct Infusion (Shotgun) Mass Spectrometry in this compound Quantification

Direct infusion mass spectrometry, also known as shotgun lipidomics, is a high-throughput technique that involves introducing a lipid extract directly into the mass spectrometer without prior chromatographic separation. nih.govaocs.org Quantification is achieved by using internal standards and specific scan modes, such as precursor ion or neutral loss scanning, to selectively detect certain lipid classes. aocs.orgnewomics.com

For this compound, this approach would involve infusing the sample and using the mass spectrometer to specifically look for the precursor ion of this compound or for a characteristic neutral loss, such as the loss of a deuterated arachidonic acid chain. acs.org While this method is very fast, it can be susceptible to ion suppression effects from the complex mixture of lipids being analyzed simultaneously. newomics.com However, the use of high-resolution mass spectrometers and appropriate internal standards can mitigate these challenges. aocs.org

High-Resolution Mass Spectrometry for Isotopic Pattern Deconvolution in Tracing Studies

High-resolution mass spectrometry (HRMS) is essential for studies that use isotopically labeled compounds like this compound as tracers to follow metabolic pathways. mdpi.com HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the isotopic fine structure of molecules. nih.gov

This capability allows for the deconvolution of the isotopic patterns of metabolites, which is the process of separating the signal of the labeled compound from the signal of its naturally occurring, unlabeled counterpart. nih.govbiorxiv.org By accurately measuring the relative abundance of the different isotopic peaks, researchers can determine the extent of incorporation of the deuterated label into various lipid species. researchgate.net This information is critical for understanding the dynamics of lipid metabolism. Algorithms have been developed to automate the deconvolution of complex mass spectra. researchgate.netnih.gov

This compound as an Internal Standard in Quantitative Lipidomics

The accuracy of quantification in lipidomics is highly dependent on the use of appropriate internal standards. nih.gov These standards are added to a sample at a known concentration before sample preparation and are used to correct for variability in extraction efficiency and instrument response. lipidmaps.org

Method Development for Accurate Triacylglycerol Quantification

Developing a robust method for quantifying triacylglycerols using an internal standard like this compound involves several key steps. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis. lipidomicstandards.org

The method development process includes:

Selection of Internal Standard: this compound is chosen because it is structurally similar to the triacylglycerols being measured but has a distinct mass due to the deuterium (B1214612) labels, allowing it to be distinguished by the mass spectrometer. lipidmaps.org

Optimization of Extraction: An extraction method, such as a modified Folch or Bligh-Dyer procedure, is optimized to ensure efficient and reproducible recovery of triacylglycerols from the sample matrix. nih.gov

LC-MS/MS Method Optimization: The liquid chromatography method is developed to provide good separation of the target analytes. lcms.cz The mass spectrometer parameters, including ionization conditions and MRM transitions, are optimized for sensitivity and specificity for both the analytes and this compound. lcms.czlcms.cz

Calibration and Quantification: A calibration curve is typically constructed using known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of the analyte in the unknown sample. nih.gov

Assessment of Matrix Effects and Ionization Efficiency in this compound Analysis

In the quantitative analysis of this compound by liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern that can compromise the accuracy, sensitivity, and reproducibility of the results. longdom.org The "matrix" encompasses all components within a sample apart from the analyte of interest, including lipids, proteins, salts, and other endogenous substances. longdom.org These components can interfere with the ionization of this compound in the mass spectrometer's ion source, a phenomenon known as a matrix effect. researchgate.net This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement). chromatographyonline.com

Matrix effects primarily occur when co-eluting components from the sample matrix affect the efficiency of the ionization process. researchgate.net For instance, in electrospray ionization (ESI), these co-eluting compounds can compete with this compound for the available charge on the droplet surface or alter the droplet's physical properties, such as viscosity and surface tension, thereby hindering the formation of gas-phase analyte ions. chromatographyonline.com This is a critical consideration in complex biological samples where the concentration of matrix components can be high. nih.gov

The assessment of matrix effects is a crucial step in method validation for the quantitative analysis of this compound. A widely used method is the post-extraction addition technique. This involves comparing the response of this compound in a neat solution (prepared in a pure solvent) with its response when spiked into a blank matrix extract (a sample processed through the entire extraction procedure but without the analyte initially present).

The Matrix Effect (ME) can be quantified using the following formula: ME (%) = (B / A) * 100

Where:

A is the peak area of the analyte in the neat solvent.

B is the peak area of the analyte spiked into the pre-extracted blank matrix.

A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement. Due to the inherent variability of biological matrices, it is recommended to assess these effects using samples from multiple sources. researchgate.net

The ionization efficiency of this compound is directly impacted by these matrix effects. It is important to recognize that even structurally similar compounds can have significantly different ionization efficiencies. nih.gov Therefore, the signal intensity of this compound cannot be directly compared across different biological matrices (e.g., plasma vs. tissue homogenate) without proper correction for matrix-specific effects. nih.gov To mitigate these inaccuracies, stable isotope-labeled internal standards, such as other deuterated triglycerides that are not naturally present in the sample, are often employed. These standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction and accurate quantification. chromatographyonline.comscribd.com

Table 1: Hypothetical Assessment of Matrix Effect on this compound in Different Biological Matrices

Matrix SourcePeak Area in Neat Solvent (A)Peak Area in Matrix Extract (B)Matrix Effect (ME) %Observation
Human Plasma #11,520,0001,185,60078%Ion Suppression
Human Plasma #21,520,0001,094,40072%Ion Suppression
Rat Liver Homogenate #11,520,000957,60063%Significant Ion Suppression
Rat Liver Homogenate #21,520,0001,003,20066%Significant Ion Suppression
Cell Culture Lysate #11,520,0001,580,800104%Minor Ion Enhancement

This table illustrates a hypothetical scenario where different biological matrices exert varying degrees of ion suppression or enhancement on the this compound signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of this compound. emerypharma.com Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. emerypharma.commdpi.com

Structural Confirmation: The structural integrity of this compound is confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals would be expected for the glycerol backbone protons (glyceryl-d5 moiety) and the protons of the three arachidonic acid chains. The integration of the peak areas is proportional to the number of protons giving rise to the signal, which helps in confirming the ratio of different proton groups. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. emerypharma.com For this compound, this includes the carbonyl carbons of the ester linkages, the sp² hybridized carbons of the double bonds in the arachidonic acid chains, the sp³ hybridized carbons of the acyl chains, and the carbons of the glycerol backbone.

2D NMR: To unambiguously assign all proton and carbon signals and thus confirm the connectivity of the atoms, 2D NMR experiments are essential. ugent.be

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out the proton-proton networks within the arachidonic acid chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a clear map of C-H single bonds. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (in CDCl₃)

Functional GroupNucleusPredicted Chemical Shift (ppm)Comment
Ester Carbonyl¹³C~172-174Carbonyl carbons of the ester groups.
Olefinic CH¹³C~127-132Carbons involved in the C=C double bonds.
Olefinic CH¹H~5.3-5.4Protons attached to the double-bonded carbons.
Glycerol CH₂O¹³C~62Signals from the deuterated glycerol backbone may be absent or very weak.
Glycerol CHO¹³C~69Signals from the deuterated glycerol backbone may be absent or very weak.
Allylic CH₂¹H~2.8Protons on carbons adjacent to two double bonds.
α-CH₂ to C=O¹H~2.3Methylene group adjacent to the ester carbonyl.
Terminal CH₃¹H~0.8-0.9Methyl group at the end of the fatty acid chain.

Note: The absence of signals for the glycerol backbone protons in the ¹H spectrum would be a key indicator of successful deuteration at these positions.

Purity Assessment: Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself. resolvemass.ca The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca

To determine the purity of this compound, a high-purity, stable internal standard (IS) with a known chemical structure and concentration is added to the sample. resolvemass.ca The internal standard must have at least one signal in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound or any potential impurities. pitt.edu By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the purity of the this compound can be calculated with high accuracy and precision. bwise.kr This method is considered a primary ratio method of measurement and is valued for its direct traceability to the International System of Units (SI). bwise.krpurity-iq.com

The purity is calculated using the following equation:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

MW = Molar Mass

m = mass

P = Purity of the internal standard

Mechanistic Elucidation of Metabolic Pathways Utilizing Triarachidonin D5 Tracers

Tracking Triacylglycerol Turnover and Remodeling in Biological Systems

Triacylglycerols (TAGs) are central to energy storage and lipid signaling. Stable isotope tracers are instrumental in studying the dynamic nature of TAG metabolism, including their synthesis, breakdown (lipolysis), and remodeling. researchgate.netnih.gov Triarachidonin-d5 allows for the precise tracking of the arachidonyl moieties within the TAG pool, offering a window into these intricate processes.

Investigation of De Novo Lipogenesis through Deuterium (B1214612) Incorporation

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, a process implicated in various metabolic diseases. metsol.complos.org Deuterium from labeled water (D₂O) is a common tracer for measuring DNL, as the deuterium atoms are incorporated into newly synthesized fatty acids. biorxiv.orgresearchgate.netnih.gov When this compound is utilized, the focus shifts from total DNL to the specific pathways that handle arachidonic acid. While DNL primarily produces saturated and monounsaturated fatty acids, the incorporation of labeled arachidonic acid from this compound into the TAG backbone provides information on the esterification process and the assembly of specific TAG species, rather than the synthesis of the fatty acid itself.

The use of deuterium-labeled compounds allows for the quantification of newly synthesized lipids, distinguishing them from pre-existing pools. mdpi.com This is typically achieved using mass spectrometry-based techniques that can differentiate between the labeled (heavier) and unlabeled (lighter) isotopologues of the molecule. nih.gov

Dynamic Studies of Lipid Acyl Chain Exchange and Redistribution

The fatty acid composition of TAGs is not static; it is constantly being modified through processes of acyl chain exchange and redistribution. These remodeling pathways are crucial for maintaining lipid homeostasis and generating specific lipid signaling molecules. nih.gov By introducing this compound, researchers can follow the movement of the deuterated arachidonic acid from the initial TAG molecule to other lipid classes or its redistribution within the TAG pool itself. This process, often referred to as the Lands pathway, involves the deacylation and reacylation of phospholipids (B1166683), which can then exchange acyl chains with the TAG pool. nih.gov Such studies provide quantitative data on the rates of these exchange reactions and the substrate preferences of the enzymes involved. For instance, studies using deuterated oleic acid have demonstrated the role of specific enzymes in TAG remodeling. nih.gov

Arachidonic Acid Metabolism Tracing from Deuterated Triarachidonin Precursors

Arachidonic acid (AA) is a polyunsaturated fatty acid that is a precursor to a large family of potent signaling molecules called eicosanoids. mdpi.comcaymanchem.comfrontiersin.org this compound serves as an excellent tool to trace the liberation of arachidonic acid from TAG stores and its subsequent metabolic transformations.

Biosynthetic Pathways of Eicosanoids and Related Oxylipins

Once released from the glycerol (B35011) backbone of TAGs by lipases, the deuterated arachidonic acid from this compound can enter the eicosanoid synthesis pathways. nih.gov These pathways are primarily catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, leading to the formation of prostaglandins, thromboxanes, leukotrienes, and other oxylipins. wikipedia.orgresearchgate.netcvphysiology.comaocs.org The presence of the deuterium label allows for the specific detection and quantification of the newly synthesized eicosanoids derived from the administered tracer. This approach helps in understanding the flux through these pathways under different physiological or pathological conditions.

Table 1: Major Enzymatic Pathways in Eicosanoid Biosynthesis

Enzyme Family Key Enzymes Primary Products from Arachidonic Acid
Cyclooxygenases (COX) COX-1, COX-2 Prostaglandins (e.g., PGE₂, PGD₂), Thromboxanes (e.g., TXA₂) cvphysiology.comresearchgate.net
Lipoxygenases (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes (e.g., LTB₄), Lipoxins, HETEs nih.govwikipedia.org
Cytochrome P450 (CYP) Various CYP isoforms Epoxyeicosatrienoic acids (EETs), Dihydroxyeicosatrienoic acids (DHETs) researchgate.net

Integration of Deuterated Arachidonic Acid into Phospholipids and Other Lipid Classes

The deuterated arachidonic acid released from this compound is not solely destined for eicosanoid synthesis. A significant portion is re-esterified into other lipid classes, most notably phospholipids, which are major components of cell membranes. nih.gov This process of incorporation is critical for maintaining membrane composition and for sequestering arachidonic acid until it is needed for signaling purposes. balsinde.org Tracking the movement of the d5-arachidonic acid into various phospholipid species, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), provides quantitative insights into the activity of the enzymes responsible for this trafficking, including acyl-CoA synthetases and acyltransferases. nih.gov Studies have shown that exogenous arachidonic acid is readily incorporated into multiple lipid classes, with triacylglycerols often being a major destination. biorxiv.orgnih.gov

Quantitative Fluxomics in Cell Culture Models and In Vitro Systems

Quantitative fluxomics aims to measure the rates of metabolic reactions within a biological system. pattilab.com Stable isotope tracers like this compound are central to these studies. bioscientifica.comnih.gov In cell culture models or in vitro enzymatic assays, the introduction of a known amount of this compound allows for the precise measurement of its conversion into various downstream metabolites over time. nih.govyuntsg.com

By combining stable isotope tracing with advanced analytical techniques like mass spectrometry, it is possible to construct detailed metabolic maps and quantify the flux through different branches of lipid metabolism. nih.gov For example, researchers can determine the rate of TAG turnover, the flux of arachidonic acid into eicosanoid pathways versus its re-esterification into phospholipids, and how these fluxes are altered by specific stimuli or in disease models. biorxiv.orgnih.gov This provides a dynamic view of metabolism that is not attainable with simple concentration measurements. researchgate.net

Table 2: Applications of this compound in Quantitative Fluxomics

Metabolic Process Measured Flux Key Insights
TAG Turnover Rate of disappearance of this compound and appearance of labeled products Quantifies the rate of lipolysis and re-esterification of TAGs. nih.gov
Eicosanoid Synthesis Rate of formation of d5-eicosanoids Measures the activity of COX, LOX, and CYP pathways. nih.gov
Phospholipid Remodeling Rate of incorporation of d5-arachidonic acid into phospholipids Elucidates the dynamics of membrane lipid remodeling. nih.gov
Inter-lipid Acyl Chain Exchange Rate of transfer of d5-arachidonic acid between lipid classes Reveals the connectivity of different lipid metabolic pathways. nih.gov

Measurement of Carbon and Hydrogen Fluxes through Lipid Synthesis and Catabolism

This compound is an invaluable tool for quantifying the movement, or flux, of carbon and hydrogen atoms through the central pathways of lipid metabolism. By tracing the fate of its deuterated glycerol backbone, researchers can precisely measure the rates of triglyceride breakdown (lipolysis) and synthesis (lipogenesis and re-esterification). d-nb.infometsol.com

Lipid Catabolism: The catabolism of triglycerides, a process known as lipolysis, results in the release of glycerol and free fatty acids. The rate of appearance of the d5-glycerol backbone from this compound into circulation serves as a direct and accurate index of whole-body lipolysis. metsol.com This is because glycerol released from the breakdown of triglycerides in adipose tissue cannot be readily re-utilized by adipocytes due to the absence of glycerol kinase, ensuring that its appearance in plasma reflects the true rate of triglyceride breakdown. metsol.com

Lipid Synthesis: Conversely, the d5-glycerol tracer can be used to measure the rate of triglyceride synthesis. d-nb.info Following its administration, the labeled glycerol backbone can be incorporated into newly synthesized triglycerides by the liver. By measuring the rate of incorporation of the deuterium label into triglyceride pools, such as those within very low-density lipoproteins (VLDL), the hepatic triglyceride production rate can be quantified. d-nb.info

This dual-use capability allows for the detailed investigation of lipid dynamics, including the "futile cycle" of lipolysis and re-esterification. This cycle, where fatty acids are liberated from triglycerides only to be re-esterified back, allows fat cells to rapidly modulate the availability of free fatty acids to meet energy demands. metsol.com By simultaneously using tracers like this compound (for the glycerol backbone) and a carbon-13 labeled fatty acid, the relative rates of fatty acid re-esterification can be determined, providing a comprehensive picture of lipid turnover. metsol.com

Table 1: Quantifying Lipid Flux with this compound Derived Tracers

This table outlines the key metabolic rates that can be measured using the d5-glycerol backbone derived from this compound. The analytical approach typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the isotopic enrichment in biological samples. nih.gov

Metabolic Parameter Tracer Principle Significance in Metabolic Research
Rate of Appearance (Ra) of Glycerol Measures the dilution of the infused d5-glycerol tracer by unlabeled glycerol entering the plasma.Provides a direct quantitative measure of whole-body lipolysis (triglyceride breakdown). metsol.com
Triglyceride Production Rate Tracks the incorporation of the d5-glycerol label into newly synthesized triglyceride molecules, often in the liver.Quantifies the rate of de novo triglyceride synthesis and secretion. d-nb.info
Fatty Acid Re-esterification Calculated from the difference between total fatty acid release (derived from glycerol Ra) and the rate of appearance of fatty acids in plasma.Reveals the extent of the "futile cycle," an important mechanism for regulating fatty acid availability. metsol.com

Dynamic Insights into Intracellular Lipid Homeostasis

Maintaining the proper amount and composition of lipids within cells, known as lipid homeostasis, is critical for numerous cellular functions, from membrane integrity to signal transduction. nih.gov Static measurements of lipid levels can be misleading, as they may mask significant underlying changes in metabolic activity. mdpi.com The use of dynamic tracers like this compound provides crucial insights into the regulatory mechanisms that maintain this balance, especially under conditions of metabolic stress. nih.gov

Research has shown that triglycerides are not merely inert energy storage molecules but play an active role in buffering the cellular environment against lipotoxicity. nih.gov For instance, under hypoxic (low oxygen) conditions, the activity of the oxygen-dependent enzyme stearoyl-CoA desaturase (SCD) is inhibited. This leads to a decrease in the synthesis of monounsaturated fatty acids and a relative increase in saturated fatty acids, which can be toxic to the cell. nih.gov

In this scenario, the breakdown of stored triglycerides is essential to release unsaturated fatty acids (such as arachidonic acid from Triarachidonin) to balance the fatty acid pools and maintain cellular health. nih.gov By using this compound, researchers can trace the flux of the deuterated glycerol and the associated arachidonic acid, demonstrating how they are mobilized from storage and re-distributed to other lipid pools, such as phospholipids for membrane synthesis. This prevents the toxic accumulation of saturated lipids in the form of ceramides (B1148491) and acyl-carnitines. nih.gov This dynamic buffering capacity highlights a critical homeostatic role for triglycerides that would be invisible without the use of stable isotope tracers.

Table 2: Hypothetical Lipid Flux Dynamics Under Normal and Hypoxic Conditions

This table illustrates how this compound could be used to reveal changes in lipid dynamics under cellular stress. While the total triglyceride pool size might remain stable, the underlying fluxes of synthesis and breakdown can change dramatically to maintain homeostasis.

Condition Triglyceride Pool Size (Relative) Rate of Lipolysis (d5-Glycerol Release) Rate of Re-esterification Dynamic Insight Gained
Normoxia 100LowLowBasal turnover maintains a stable triglyceride pool for energy storage.
Hypoxia 95HighLowIncreased triglyceride breakdown is activated to release essential unsaturated fatty acids, preventing saturated fatty acid toxicity and maintaining lipid homeostasis. nih.gov

These tracer studies provide a quantitative and dynamic view of the complex interplay between lipid storage, breakdown, and synthesis. They reveal how organelles and metabolic pathways are coordinated to maintain cellular lipid homeostasis, a process fundamental to cell viability and function. nih.govnih.gov

Research Applications of Triarachidonin D5 in Non Human and in Vitro Biological Models

Cellular Lipid Dynamics and Intracellular Trafficking

The use of stable isotope-labeled lipids like Triarachidonin-d5 is crucial for studying the dynamic nature of lipids within cells. mdpi.com These tracers allow for the direct measurement of the synthesis, remodeling, and breakdown of biomolecules. mdpi.com

Elucidating Lipid Droplet Biogenesis and Mobilization Pathways

Lipid droplets (LDs) are dynamic organelles that store neutral lipids, such as triglycerides, and are central to cellular energy homeostasis. nih.govd-nb.info The biogenesis of LDs is initiated by an increase in intracellular free fatty acids, which are then converted to neutral lipids and stored to prevent cellular toxicity. d-nb.info Stable isotope labeling helps to track the incorporation of exogenous fatty acids into these storage organelles and their subsequent mobilization. biorxiv.orgbiorxiv.org

For instance, studies using deuterated arachidonic acid have shown its incorporation into several lipid classes, with triglycerides in lipid droplets being a predominant destination. biorxiv.orgbiorxiv.org This allows researchers to follow the pathways of lipid storage and the subsequent breakdown of these stores through processes like lipolysis, initiated by enzymes such as adipose TAG lipase (B570770) (ATGL), or lipophagy, a form of selective autophagy. d-nb.infobiorxiv.org The ability to trace the movement of the d5-labeled arachidonic acid from this compound provides a clear picture of the lifecycle of lipid droplets, from their formation in the endoplasmic reticulum to their breakdown and the release of fatty acids for energy or signaling purposes. utsouthwestern.edu

Key Findings from In Vitro Studies:

FindingSignificance
Deuterated arachidonic acid is predominantly incorporated into triglycerides within lipid droplets in cell culture models. biorxiv.orgbiorxiv.orgDemonstrates the primary role of lipid droplets in sequestering and storing excess fatty acids.
The release of labeled fatty acids from lipid droplets is required for the production of inflammatory lipid mediators. biorxiv.orgHighlights the role of lipid droplet turnover in cellular signaling and inflammation.
Lipid droplet formation is a highly regulated process involving specific signaling pathways and proteins. researchgate.netProvides targets for understanding and potentially manipulating cellular lipid storage.

Membrane Lipid Remodeling and Turnover in Cellular Compartments

Cellular membranes are not static structures; they undergo constant remodeling and turnover of their lipid components to adapt to changing environmental conditions and to participate in signaling events. mdpi.comosti.gov Stable isotope-labeled compounds like this compound are invaluable for studying these processes. mdpi.com Once the deuterated arachidonic acid is released from the triglyceride backbone, it can be incorporated into various membrane phospholipids (B1166683). biorxiv.org

This allows researchers to track the rate of lipid turnover and the pathways of membrane remodeling in different cellular compartments. researchgate.netfrontiersin.org For example, studies have shown that stress conditions can lead to significant remodeling of membrane lipids, with changes in the proportions of different phospholipid classes like phosphatidic acid (PA), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE). mdpi.com By tracing the d5-labeled arachidonic acid, scientists can elucidate the enzymatic pathways responsible for these modifications and understand their physiological significance in processes like maintaining membrane integrity and facilitating signal transduction. frontiersin.orgnih.gov

Animal Model Studies for Systemic Lipid Metabolism Characterization

Animal models are essential for understanding how lipid metabolism is regulated at a systemic level, and stable isotope tracers provide a powerful method to study these dynamics in vivo. ckisotopes.comisotope.commdpi.com These models allow for the investigation of complex interactions between different organs and tissues in lipid processing. nih.govdovepress.com

Assessment of Dietary Lipid Absorption and Distribution to Tissues

The absorption of dietary fats is a complex process that begins in the small intestine. embopress.orgnih.gov Orally administered this compound can be used to trace the journey of dietary arachidonic acid from the gut lumen into the circulation and its subsequent distribution to various tissues. ckisotopes.comisotope.com After hydrolysis in the intestine, the labeled fatty acids are taken up by enterocytes, re-esterified into triglycerides, and packaged into chylomicrons for transport via the lymphatic system into the bloodstream. embopress.orgnih.govbiorxiv.org

By analyzing blood and tissue samples at different time points after administration of the labeled triglyceride, researchers can quantify the rate of absorption and the efficiency of distribution to organs such as the liver, adipose tissue, and muscle. ckisotopes.comisotope.comnih.gov This approach has been used to study the impact of various physiological and pathological conditions on fat absorption and transport. nih.govnih.gov

Table of Findings from Animal Model Studies on Lipid Absorption and Distribution:

Animal ModelKey FindingImplication
MiceChronic high-fat diet increases the capacity for intestinal lipid absorption. nih.govSuggests an adaptive response of the gut to high-fat intake.
MiceThe GPR182 receptor in lymphatic endothelial cells is crucial for dietary fat absorption. biorxiv.orgIdentifies a potential target for modulating fat absorption.
Rainbow TroutDietary lipid source affects the transport and metabolism of fat. researchgate.netHighlights the importance of dietary fat composition in aquaculture.
DogsBiliary tract and endocrine diseases are associated with altered lipoprotein profiles. mdpi.comDemonstrates the link between specific diseases and systemic lipid metabolism.

Investigation of Tissue-Specific Lipid Accumulation and Utilization

Once distributed to various tissues, lipids can be either stored for future use or utilized for energy production and other metabolic processes. This compound allows researchers to investigate these tissue-specific fates of dietary arachidonic acid. frontiersin.orgnih.gov

In animal models of metabolic diseases like obesity and insulin (B600854) resistance, researchers can track the accumulation of d5-labeled lipids in tissues such as the liver and skeletal muscle. dovepress.comnih.gov This helps to understand the pathogenesis of conditions like non-alcoholic fatty liver disease (NAFLD) and the development of insulin resistance. embopress.orgnih.gov For instance, studies have shown that a high-fat diet leads to the accumulation of specific bioactive lipid species, such as diacylglycerols and ceramides (B1148491), in different tissues at different times, contributing to the progressive development of insulin resistance. nih.gov The use of tracers like this compound provides a dynamic view of these processes that cannot be obtained from static measurements of total lipid content. ckisotopes.comisotope.com

Enzymatic Activity and Substrate Specificity in Lipid Metabolism

This compound is an excellent substrate for studying the activity and specificity of enzymes involved in lipid metabolism. thermofisher.com Lipases, for example, are a class of enzymes that hydrolyze triglycerides. mdpi.com By incubating this compound with purified enzymes or cell lysates, researchers can measure the rate of its hydrolysis and identify the enzymes responsible. nih.gov

Furthermore, the deuterated arachidonic acid released from this compound can be used to probe the substrate specificity of other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which produce important signaling molecules called eicosanoids. mdpi.com Studies using deuterated arachidonic acid have shown that the position of the deuterium (B1214612) label can affect the kinetic parameters of these enzymes, providing a way to modulate the production of specific eicosanoids. mdpi.com This has potential applications in controlling inflammation and other physiological processes. mdpi.com

Characterization of Lipase and Acyltransferase Activities Towards this compound

The enzymatic breakdown of triglycerides is a fundamental process in lipid metabolism, primarily carried out by lipases. eurodiagnostico.comsigmaaldrich.com The use of this compound allows researchers to characterize the activity of these enzymes with high specificity. In a typical assay, lipase is introduced to a substrate containing this compound. The enzyme hydrolyzes the triglyceride, releasing deuterated arachidonic acid and glycerol (B35011). eurodiagnostico.comsigmaaldrich.com The rate of this reaction can be quantified by measuring the increase in products over time, often through techniques like mass spectrometry which can distinguish the deuterated products from their endogenous, non-deuterated counterparts. sigmaaldrich.comdiazyme.com

Acyltransferases, which are responsible for the transfer of fatty acyl groups between different lipid molecules, can also be studied using this compound. These enzymes play a crucial role in the remodeling of cellular membranes and the synthesis of various lipid signaling molecules. By tracking the movement of the d5-labeled arachidonoyl group from this compound to other lipid acceptors, researchers can elucidate the substrate specificity and kinetics of different acyltransferases.

Table 1: Methods for Characterizing Enzyme Activity with this compound

Enzyme FamilyAssay PrincipleDetectable Product(s)
Lipases Hydrolysis of ester bonds in this compound. sigmaaldrich.comd5-Arachidonic acid, d5-Diacylglycerol, d5-Monoacylglycerol, Glycerol
Acyltransferases Transfer of the d5-arachidonoyl group from this compound to an acceptor molecule.d5-labeled phospholipids, d5-labeled cholesterol esters, etc.

Insights into Fatty Acid Desaturation and Elongation Processes

Once released from this compound, the deuterated arachidonic acid can enter various metabolic pathways, including desaturation and elongation. These processes, catalyzed by desaturase and elongase enzymes respectively, are critical for producing a diverse range of polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net The presence of the deuterium label allows for the unambiguous tracking of arachidonic acid as it is converted into longer and more unsaturated fatty acids. nih.gov

For instance, studies in activated human T-cells have utilized deuterated arachidonic acid to investigate the role of specific elongase enzymes. nih.gov By supplying the cells with d8-arachidonic acid and subsequently analyzing the cellular lipid content, researchers were able to quantify the conversion to d8-docosatetraenoic acid (22:4n-6), demonstrating the key role of the ELOVL5 enzyme in this process. nih.gov Similarly, the activity of desaturase enzymes, which introduce double bonds into fatty acid chains, can be monitored by observing the formation of new deuterated PUFAs. mdpi.comwikipedia.org

Understanding Physiological and Pathophysiological Mechanisms

The use of this compound extends beyond the study of basic enzymatic reactions to the investigation of broader physiological and pathophysiological processes.

Contribution to Inflammatory Signaling Pathways via Arachidonic Acid Metabolites

Arachidonic acid is a key precursor to a class of potent signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. nih.govmdpi.com These molecules are central to the inflammatory response. nih.gov When this compound is introduced into a biological system, the released d5-arachidonic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce deuterated eicosanoids. nih.govuwyo.edu

This allows researchers to trace the flow of arachidonic acid through these inflammatory pathways. cellsignal.com For example, studies have shown that deuteration at the bis-allylic positions of arachidonic acid can significantly slow down its oxidation by enzymes like COX and LOX due to the kinetic isotope effect. nih.govresearchgate.net This has been explored as a potential therapeutic strategy to reduce inflammation. nih.govtandfonline.com By using this compound, scientists can investigate how the deuterated arachidonic acid and its metabolites modulate inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS). nih.govmdpi.comresearchgate.net

Table 2: Key Enzyme Pathways in Arachidonic Acid Metabolism

Enzyme PathwayKey EnzymesMajor ProductsBiological Role
Cyclooxygenase (COX) COX-1, COX-2 frontiersin.orgProstaglandins, Thromboxanes uwyo.eduInflammation, vascular homeostasis nih.gov
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX frontiersin.orgLeukotrienes, Lipoxins, HETEs uwyo.eduInflammation, immune response mdpi.com
Cytochrome P450 (CYP) Various CYP enzymes mdpi.comEETs, HETEs caymanchem.comRegulation of vascular tone mdpi.com

Role in Energy Homeostasis and Metabolic Adaptation

Triglycerides are the primary form of energy storage in most organisms. mpg.de this compound can be used to study the dynamics of energy storage and utilization. Following administration, the d5-arachidonic acid can be incorporated into various lipid pools, including triglycerides stored in adipose tissue and other organs. biorxiv.orgpnas.orgresearchgate.net During periods of energy demand, these deuterated triglycerides can be mobilized, and the released d5-fatty acids can be oxidized to produce energy. mdpi.com

By tracking the appearance of the deuterium label in different metabolic intermediates and end products (e.g., CO2 in expired air), researchers can gain a quantitative understanding of how the body adapts its energy metabolism in response to different physiological states, such as fasting or exercise. physiology.orgmdpi.commdpi.com This approach has been used to investigate metabolic flexibility and the mechanisms that regulate the switch between carbohydrate and lipid metabolism. plos.org

Investigating Intercellular Lipid Exchange and Signaling

Lipids are not confined within individual cells; they can be exchanged between cells and tissues, acting as signaling molecules to coordinate metabolic processes throughout the body. mdpi.com this compound provides a means to study these intercellular communication networks. For example, after its breakdown and re-esterification, d5-arachidonic acid can be incorporated into lipoproteins, which are then secreted into the bloodstream to transport lipids to other tissues. frontiersin.org

By tracking the movement of d5-labeled lipids between different organs and cell types, researchers can map out the pathways of intercellular lipid exchange. Furthermore, the release of d5-arachidonic acid or its metabolites from one cell can influence the behavior of neighboring cells, a form of paracrine signaling. mdpi.com The use of deuterated triglycerides allows for the precise investigation of these lipid-mediated signaling events and their role in maintaining tissue and whole-body homeostasis. ku.dk

Emerging Research Directions and Advanced Methodological Integration

Multi-Omics Integration for Comprehensive Lipid Pathway Mapping

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the intricate pathways of lipid metabolism. mdpi.comshimadzu.com The use of isotopically labeled lipids, such as Triarachidonin-d5, within this multi-omics framework provides a dynamic view of lipid trafficking, modification, and signaling. By tracing the metabolic fate of the deuterated arachidonic acid moieties of this compound, researchers can elucidate the complex interplay between genes, proteins, and metabolites involved in lipid networks. mdpi.commedrxiv.org

This integrated approach has been instrumental in identifying novel biomarkers and therapeutic targets for various diseases. mdpi.comgcms.cz For instance, in the context of Alzheimer's disease, multi-omics analysis has highlighted significant dysregulation of lipid metabolism. medrxiv.orgnih.gov By combining genomic, transcriptomic, and proteomic data, researchers can pinpoint specific enzymes and pathways affected in the disease state. Introducing this compound into such a system allows for the precise tracking of how these dysregulations impact the processing of polyunsaturated fatty acids like arachidonic acid. medrxiv.org

A significant challenge in multi-omics research is the effective visualization and interpretation of the vast datasets generated. mdpi.com To address this, network-based approaches and specialized software are employed to map the connections between different molecular layers. mdpi.comshimadzu.com These tools enable the visualization of how perturbations in one part of the network, such as the introduction of this compound, propagate through the entire system, influencing gene expression, protein activity, and the concentrations of other metabolites. shimadzu.com

Research AreaKey Findings from Multi-Omics IntegrationRelevant Compound
Alzheimer's Disease Significant enrichment of lipid and bioenergetics metabolic pathways across multi-omics datasets. medrxiv.orgThis compound
Cardiovascular Disease Identification of lipid and metabolite signatures associated with CVD-related proteins. mdpi.comNot specified
Cancer Metabolism Elucidation of metabolic heterogeneity in tumors using stable isotope tracing. nih.gov[U-13C5]glutamine

Development of Novel Isotopic Tracing Strategies with this compound Analogues

Isotope tracing is a powerful technique for understanding the dynamics of metabolic pathways. nih.govnih.gov The use of stable isotopes like deuterium (B1214612) (²H) allows researchers to track the movement of specific atoms through complex biochemical reactions. nih.gov this compound, a deuterated form of a triacylglycerol containing arachidonic acid, serves as a valuable tool in these studies. medchemexpress.com

Recent advancements have focused on developing more sophisticated isotopic tracing strategies. One such approach is dual-isotope labeling, where two different isotopes are incorporated into a molecule. biorxiv.org This allows for more precise tracking and differentiation from endogenous, unlabeled molecules. biorxiv.org For example, using both d5- and d11-labeled arachidonic acid can create a distinct doublet peak in mass spectrometry analysis, facilitating the identification of metabolites derived from the exogenous tracer. biorxiv.orgbiorxiv.org

The development of high-resolution mass spectrometry has been crucial for these advanced tracing strategies. thermofisher.com Ultra-high resolution allows for the separation of deuterium and ¹³C isotopes, which can otherwise complicate the analysis of deuterated compounds. thermofisher.com This level of precision is essential for accurately quantifying the incorporation of deuterium from tracers like this compound into various lipid species. thermofisher.com

These novel tracing strategies are being applied to investigate the metabolic fate of lipids in various biological contexts, including disease states like ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biorxiv.org By tracking the incorporation of deuterated arachidonic acid from this compound into cellular lipids, researchers can gain insights into the mechanisms of lipid metabolism and its role in disease pathogenesis. biorxiv.org

Isotopic Tracing StrategyDescriptionApplication Example
Single Isotope Labeling A single stable isotope (e.g., deuterium) is incorporated into a tracer molecule.Tracking the metabolic fate of dietary fatty acids. nih.gov
Dual-Isotope Labeling Two different isotopic labels are used to create a unique mass signature. biorxiv.orgDifferentiating exogenous labeled lipids from the endogenous lipidome. biorxiv.org
Compound-Specific Stable Isotope (CSSI) Measures the natural abundance of stable isotopes in specific compounds to trace their origins. iaea.orgIdentifying sources of sediment in agroecosystems. iaea.org

High-Throughput Screening Platforms in Deuterated Lipid Research

High-throughput screening (HTS) platforms have revolutionized drug discovery and biomedical research by enabling the rapid testing of large numbers of compounds. nih.govrsc.org In the context of deuterated lipid research, HTS is crucial for efficiently evaluating the effects of various factors on lipid metabolism and function. rsc.org These platforms often integrate automated liquid handling, advanced analytical techniques like mass spectrometry, and sophisticated data analysis pipelines. nih.govacs.org

One of the key applications of HTS in this field is the screening of small molecule libraries to identify compounds that modulate lipid-related pathways. nih.gov For example, an HTS approach was used to screen for inhibitors of amyloid-β aggregation at the membrane interface, a process implicated in Alzheimer's disease. nih.gov The use of deuterated lipids in such screens can provide valuable information about how these compounds interact with the lipid bilayer.

HTS platforms are also essential for optimizing the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). rsc.org The performance of LNPs is highly dependent on their lipid composition. rsc.org An HTS workflow can be used to systematically vary the types and ratios of lipids, including deuterated analogues, to identify formulations with optimal properties for delivering therapeutic payloads like antisense oligonucleotides. rsc.org

The development of robust and accessible lipidomic screening methods is a critical component of HTS. nih.govacs.org HILIC-based LC-MS methods have been developed for the semi-quantitative screening of thousands of lipids, providing a broad overview of the lipidome. nih.govacs.org These methods can be adapted for more targeted analysis of specific deuterated lipid species, such as those derived from this compound, to provide detailed insights into their metabolic processing.

HTS ApplicationKey TechnologyResearch Focus
Drug Discovery Fluorescence-based assays, NMR spectroscopy nih.govIdentifying membrane-active inhibitors of protein aggregation. nih.gov
Lipid Nanoparticle Formulation Automated liquid handling, in vitro efficacy assays rsc.orgOptimizing LNP composition for nucleic acid delivery. rsc.org
Lipidomics Screening HILIC-LC-MS, MRM transitions nih.govacs.orgBroad profiling of bioactive lipids in biological samples. nih.govacs.org

Elucidating Complex Lipid-Protein Interactions in Functional Contexts

The interactions between lipids and proteins are fundamental to the structure and function of biological membranes. nih.govnih.gov These interactions are not merely passive but are highly dynamic and play crucial roles in cellular signaling, transport, and enzyme activity. ox.ac.ukembo.org Deuterated lipids, including derivatives of this compound, are invaluable tools for studying these complex interactions with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a powerful technique for probing the effects of proteins on lipid dynamics. ox.ac.uk By selectively deuterating specific positions on a lipid molecule, researchers can monitor changes in the orientation and motion of the lipid headgroups and acyl chains upon protein binding. ox.ac.uk These studies have revealed that proteins can induce significant changes in the local lipid environment. ox.ac.uk

In addition to NMR, other techniques like X-ray crystallography can provide high-resolution structural information about lipids bound to membrane proteins. frontiersin.org These structures reveal specific binding sites for lipids, including both annular lipids that surround the protein and non-annular lipids bound within the protein's transmembrane domain. nih.govfrontiersin.org

The functional consequences of lipid-protein interactions are a major area of investigation. For example, the binding of specific lipids, such as anionic phospholipids (B1166683), can be essential for the function of certain membrane proteins, including ion channels. nih.gov The metabolic fate of complex lipids like Triarachidonin is also influenced by specific protein interactions. For instance, apolipoprotein A-V plays a key role in modulating triacylglycerol metabolism by interacting with lipid droplets and lipoprotein lipase (B570770). nih.gov Understanding these interactions is critical for unraveling the mechanisms of lipid-related diseases.

Analytical TechniqueInformation GainedExample Application
Deuterium NMR Lipid headgroup and acyl chain orientation and dynamics. ox.ac.ukStudying the interaction of basic protein with phosphocholine (B91661) and phosphoglycerol bilayers. ox.ac.uk
X-ray Crystallography High-resolution structures of lipid-protein complexes. frontiersin.orgVisualizing lipid molecules bound to microbial rhodopsins. frontiersin.org
Activity-Based Protein Profiling Identifying enzymes with specific lipid substrate activities. nih.govAssigning a PUFA-specific triacylglycerol lipase activity to DAGL-beta. nih.gov

Q & A

Q. What novel applications exist for this compound in single-cell lipidomics?

  • Methodological Answer : Couple this compound with microfluidics-based cell isolation and nano-electrospray ionization. Use high-resolution MS (e.g., Orbitrap) to resolve isotopic patterns at single-cell levels. Develop image-based MS (e.g., MALDI) for spatial lipid mapping, correlating deuterium incorporation with subcellular localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.